Cas no 24786-76-3 (Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate)

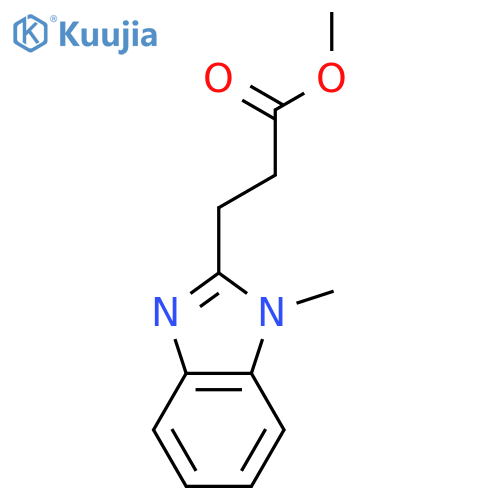

24786-76-3 structure

商品名:Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate

CAS番号:24786-76-3

MF:C12H14N2O2

メガワット:218.251762866974

MDL:MFCD05723319

CID:1109761

PubChem ID:17234023

Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate 化学的及び物理的性質

名前と識別子

-

- 1-methyl-1H-Benzimidazole-2-propanoic acid methyl ester

- methyl 3-(1-methyl-1H-benzo[d]imidazol-2-yl)propanoate

- CS-0323874

- DTXSID901254835

- 1H-Benzimidazole-2-propanoic acid, 1-methyl-, methyl ester

- methyl 3-(1-methyl-1H-1,3-benzodiazol-2-yl)propanoate

- 24786-76-3

- methyl 3-(1-methylbenzimidazol-2-yl)propanoate

- MFCD05723319

- LS-08036

- DA-07715

- SCHEMBL8234216

- Methyl 1-methyl-1H-benzimidazole-2-propanoate

- 2-Benzimidazolepropionic acid, 1-methyl-, methyl ester

- HQMDSKPJSFGGCV-UHFFFAOYSA-N

- ALBB-024513

- methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate

- AKOS003398474

- Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate

-

- MDL: MFCD05723319

- インチ: InChI=1S/C12H14N2O2/c1-14-10-6-4-3-5-9(10)13-11(14)7-8-12(15)16-2/h3-6H,7-8H2,1-2H3

- InChIKey: HQMDSKPJSFGGCV-UHFFFAOYSA-N

- ほほえんだ: CN1C2=CC=CC=C2N=C1CCC(=O)OC

計算された属性

- せいみつぶんしりょう: 218.105527694g/mol

- どういたいしつりょう: 218.105527694g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 257

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 44.1Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M239060-1000mg |

Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate |

24786-76-3 | 1g |

$ 720.00 | 2022-06-02 | ||

| abcr | AB414855-500mg |

Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate; . |

24786-76-3 | 500mg |

€269.00 | 2025-03-19 | ||

| A2B Chem LLC | AI45761-500mg |

Methyl 3-(1-methyl-1h-benzimidazol-2-yl)propanoate |

24786-76-3 | >95% | 500mg |

$467.00 | 2024-04-20 | |

| abcr | AB414855-500 mg |

Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate |

24786-76-3 | 500MG |

€254.60 | 2023-02-03 | ||

| TRC | M239060-250mg |

Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate |

24786-76-3 | 250mg |

$ 275.00 | 2022-06-02 | ||

| A2B Chem LLC | AI45761-1g |

Methyl 3-(1-methyl-1h-benzimidazol-2-yl)propanoate |

24786-76-3 | >95% | 1g |

$509.00 | 2024-04-20 | |

| abcr | AB414855-1 g |

Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate |

24786-76-3 | 1g |

€322.50 | 2023-04-24 | ||

| TRC | M239060-500mg |

Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate |

24786-76-3 | 500mg |

$ 450.00 | 2022-06-02 | ||

| abcr | AB414855-1g |

Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate; . |

24786-76-3 | 1g |

€317.00 | 2025-03-19 |

Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate 関連文献

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

24786-76-3 (Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate) 関連製品

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:24786-76-3)Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate

清らかである:99%/99%

はかる:500mg/1g

価格 ($):159.0/188.0